2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a biphenyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the biphenyl and furan precursors, which are then linked through a series of reactions involving piperidine and acetamide intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability, often incorporating advanced techniques such as microwave-assisted synthesis or high-pressure reactors to accelerate reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide include:
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Furan derivatives: Compounds featuring the furan ring with various substitutions.
Piperidine derivatives: Compounds containing the piperidine ring with different substituents.
Uniqueness
What sets 2-([1,1’-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide apart is its unique combination of these three distinct moieties, which can confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(17-20-8-10-23(11-9-20)22-5-2-1-3-6-22)26-18-21-12-14-27(15-13-21)19-24-7-4-16-29-24/h1-11,16,21H,12-15,17-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPOVOXFNNGMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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